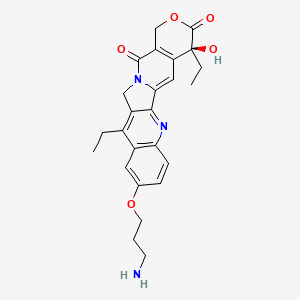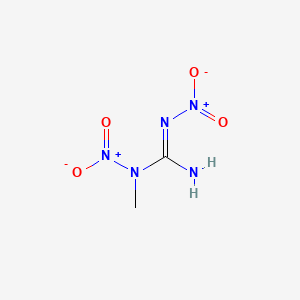
Harzianum A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Harzianum A is a secondary metabolite produced by the fungus Trichoderma harzianum. This compound is known for its significant biological activities, including antifungal, antibacterial, and plant growth-promoting properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Harzianum A involves several steps, starting from simple organic molecules. The process typically includes the formation of the core trichothecene structure, followed by the addition of various functional groups to achieve the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Trichoderma harzianum strains. The fungus is cultured in a controlled environment with optimal conditions for growth and metabolite production. The fermentation broth is then processed to extract and purify this compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions: Harzianum A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with different functional groups .
Aplicaciones Científicas De Investigación
Harzianum A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying trichothecene biosynthesis and chemical transformations.
Biology: Investigated for its role in plant-microbe interactions and its potential as a biocontrol agent against plant pathogens.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the development of biopesticides and biofertilizers for sustainable agriculture
Mecanismo De Acción
Harzianum A exerts its effects through several mechanisms, including:
Antifungal Activity: It disrupts the cell membrane integrity of fungal pathogens, leading to cell lysis and death.
Antibacterial Activity: It inhibits bacterial growth by interfering with protein synthesis and other cellular processes.
Plant Growth Promotion: It enhances plant growth by stimulating root development and increasing nutrient uptake.
Molecular Targets and Pathways: The molecular targets of this compound include fungal cell membranes, bacterial ribosomes, and plant root cells. The pathways involved in its action include membrane disruption, inhibition of protein synthesis, and stimulation of plant hormone signaling .
Comparación Con Compuestos Similares
Harzianum A is unique among trichothecenes due to its specific structural features and biological activities. Similar compounds include:
Trichodermin: Another trichothecene with antifungal properties but different structural features.
Viridin: A compound with similar antimicrobial activities but distinct molecular structure.
Harzianolide: A related compound with comparable biocontrol properties but different chemical composition
Propiedades
Fórmula molecular |
C23H28O6 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(2E,4E,6Z)-8-oxo-8-[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C23H28O6/c1-15-10-11-21(2)16(12-15)28-18-13-17(22(21,3)23(18)14-27-23)29-20(26)9-7-5-4-6-8-19(24)25/h4-9,12,16-18H,10-11,13-14H2,1-3H3,(H,24,25)/b5-4+,8-6+,9-7-/t16-,17-,18-,21+,22-,23+/m1/s1 |
Clave InChI |
FVRDNLIUSWSBCT-VOJRNIOYSA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\C=C\C(=O)O)C)C |
SMILES canónico |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC=CC(=O)O)C)C |
Sinónimos |
harzianum A harzianum B trichodermyl 2',4',6'-octatriendioate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-(methoxymethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1243417.png)
![8-[(E)-3-Bromostyryl]-3,7-dimethyl-1-propargylxanthine](/img/structure/B1243419.png)


![3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B1243424.png)

![(2R)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B1243426.png)
![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1243428.png)



![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243436.png)

![methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B1243439.png)
